3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a nitro group, a pyrazole ring, and a triazoloazepine ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (pyrazole and triazoloazepine) suggests that the compound is likely to be cyclic. The methoxy and nitro groups are likely attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Similarly, the methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the presence of a nitro group could potentially make the compound explosive under certain conditions .Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been a subject of various synthesis and chemical property studies. These compounds are often synthesized as part of a broader class of chemicals with potential biological and pharmacological activities. One study focused on the synthesis and anxiolytic activity of urea derivatives of this compound class, highlighting its potential in therapeutic applications (Demchenko et al., 2020). Another study synthesized benzotriazoloazepine derivatives starting from related compounds, aiming to investigate their anticonvulsant activities (Zhang et al., 2013).
Biological and Pharmacological Activities
Several studies have explored the biological and pharmacological potentials of this compound and its derivatives:
Anticonvulsant and Anxiolytic Activities :
- Derivatives of this compound have been shown to possess anticonvulsant and anxiolytic activities, indicating potential therapeutic uses in anxiety disorders and convulsions (Demchenko et al., 2020).
Antimicrobial Activities :
- Certain derivatives have displayed broad-spectrum antimicrobial activities, with effectiveness against strains like S. aureus and C. albicans, suggesting potential as antimicrobial agents (Demchenko et al., 2021).
Antibacterial and Antifungal Properties :
- Some novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which are synthesized from related compounds, have shown promising antibacterial activity against various bacteria, indicating potential in combating bacterial infections (Reddy et al., 2013).
Herbicidal Activities :
- Novel derivatives have been reported to exhibit moderate herbicidal activities against plants like rape, suggesting potential agricultural applications (Wang et al., 2006).
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve studying the properties of this compound in more detail, synthesizing derivatives with different functional groups, and testing their potential applications .
Mechanism of Action
Target of action
Pyrazole and triazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in inflammation .
Mode of action
The mode of action of pyrazole and triazole derivatives can vary greatly depending on the specific compound and its targets. For example, some compounds might inhibit enzyme activity, while others might interact with cell receptors .
Biochemical pathways
Pyrazole and triazole derivatives can affect various biochemical pathways. For instance, by inhibiting cyclooxygenase enzymes, some pyrazole derivatives can disrupt the synthesis of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole and triazole derivatives can vary greatly depending on the specific compound. Some of these compounds are known to be highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of pyrazole and triazole derivatives can include reduced inflammation, inhibition of cell growth, and other effects depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of pyrazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
3-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-21-12-9(18(19)20)7-16(15-12)8-11-14-13-10-5-3-2-4-6-17(10)11/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHLKRMDWGPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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